

2-Chloro-6-ethynylpyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-ethynylpyridine

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An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-ethynylpyridine

This guide provides a comprehensive analysis of the key spectral data for **2-Chloro-6-ethynylpyridine** (C_7H_4ClN), a heterocyclic aromatic compound of interest in synthetic chemistry. As a critical building block, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers in drug development and materials science. This document moves beyond a simple data repository, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Key Properties

2-Chloro-6-ethynylpyridine is a disubstituted pyridine ring. The strategic placement of an electron-withdrawing chloro group and a π -rich ethynyl group creates a unique electronic environment that is clearly reflected in its spectral data.

| Property | Value | Source |
|-------------------|----------------|---------------------|
| Molecular Formula | C_7H_4ClN | --INVALID-LINK--[1] |
| Molecular Weight | 137.56 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 137.0032268 Da | --INVALID-LINK--[1] |
| CAS Number | 914950-09-7 | --INVALID-LINK--[2] |

To facilitate the discussion of NMR data, the following numbering scheme is used:

Caption: Structure and numbering of **2-Chloro-6-ethynylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of **2-Chloro-6-ethynylpyridine** in a standard deuterated solvent like CDCl_3 is detailed below.

^1H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one for the acetylenic proton. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly deshields the ring protons, shifting them downfield relative to benzene (7.36 ppm).[3]

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|--------|--------------------------|--------------------------|--|---|
| H4 | 7.70 - 7.80 | Triplet (t) | $J(H4,H3) \approx 7.8$, $J(H4,H5) \approx 7.8$ | Located between two CH groups, exhibiting triplet splitting. It is the most central proton of the pyridine ring system. |
| H5 | 7.55 - 7.65 | Doublet of doublets (dd) | $J(H5,H4) \approx 7.8$, $J(H5,H3) \approx 1.0$ | Coupled to H4 (ortho) and H3 (meta). The ethynyl group has a weaker deshielding effect compared to the chloro group. |
| H3 | 7.40 - 7.50 | Doublet of doublets (dd) | $J(H3,H4) \approx 7.8$, $J(H3,H5) \approx 1.0$ | Coupled to H4 (ortho) and H5 (meta). Positioned adjacent to the strongly electron-withdrawing chloro group, leading to a downfield shift. |
| H7 | 3.20 - 3.30 | Singlet (s) | N/A | The acetylenic proton resides in the shielding cone of the triple bond's cylindrical |

π -electron cloud,
causing an
upfield shift
compared to
aromatic or
vinylic protons.^[4]

Rationale behind Predictions: The chemical shifts for substituted pyridines are well-documented. For 2-chloropyridine, the proton shifts are observed downfield due to the inductive effect of chlorine and the nitrogen heteroatom.^[5] The ethynyl group introduces anisotropy that influences adjacent protons. The predicted values are synthesized from data for 2-chloropyridine, 2-ethynylpyridine, and general substituent effects in aromatic systems.^{[6][7]}

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to electronegative atoms (N, Cl) will be the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |
|------------|--------------------------|--|
| C2 | 151-153 | Attached to both nitrogen and chlorine, resulting in strong deshielding. Carbon atoms in similar environments in 2-chloropyridine appear in this region. [8] |
| C6 | 145-147 | Attached to nitrogen and the sp-hybridized C7. The deshielding effect is significant due to the adjacent heteroatom. |
| C4 | 139-141 | The C4 carbon in the pyridine ring typically resonates in this downfield region, influenced by the overall aromatic system. |
| C3 | 125-127 | Shielded relative to C4 and less affected by the remote ethynyl group. |
| C5 | 121-123 | Shielded relative to C3 due to the weaker inductive effect of the ethynyl group compared to the chloro group. |
| C7 (C≡C-H) | 81-83 | The terminal alkyne carbon (sp-hybridized) appears in this characteristic upfield region. [9] |
| C8 (C≡C-H) | 78-80 | The internal alkyne carbon (sp-hybridized) is typically found slightly upfield from the terminal one. [9] |

Causality Insight: The chemical shifts in ^{13}C NMR are highly sensitive to the local electronic environment. The sp^2 carbons of the pyridine ring are found between 120-155 ppm, while the

sp carbons of the alkyne are distinctively upfield (70-90 ppm), making them easy to identify.^[9] The substituent effects of chlorine and the alkyne group are additive, allowing for a reliable prediction of the chemical shift for each carbon atom.^[10]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups based on their vibrational frequencies. The spectrum of **2-Chloro-6-ethynylpyridine** is expected to be dominated by absorptions from the terminal alkyne and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

| Frequency (cm ⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Grounding |
|-------------------------------|------------------|-----------------------------------|--|
| ~3300 | Strong, Sharp | ≡C-H Stretch | This is a highly characteristic and diagnostic band for terminal alkynes. Its sharpness and intensity make it a reliable indicator. [11] [12] |
| 2100-2260 | Medium to Weak | C≡C Stretch | The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum. Its intensity is weaker for conjugated alkynes. [4] [12] |
| ~3050-3100 | Medium to Weak | Aromatic C-H Stretch | These absorptions appear just above 3000 cm ⁻¹ , typical for sp ² C-H bonds. [13] |
| 1550-1600 | Medium to Strong | Aromatic C=C and C≡N Ring Stretch | Multiple bands are expected in this region due to the complex vibrations of the pyridine ring. |
| 1400-1500 | Medium to Strong | Aromatic Ring Skeletal Vibrations | Further characteristic absorptions for the pyridine ring structure. |
| 750-850 | Strong | C-Cl Stretch | The carbon-chlorine bond vibration typically appears in |

this region of the fingerprint domain.

610-700

Strong, Broad

≡C-H Bend

The out-of-plane bending vibration for the terminal alkyne C-H is another key diagnostic feature.[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expected Features (Electron Ionization - EI):

- Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 137. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 139 with approximately one-third the intensity of the m/z 137 peak.[\[14\]](#) This isotopic signature is a definitive indicator of the presence of one chlorine atom.
- Key Fragmentation Pathways: Fragmentation under EI conditions involves the cleavage of the weakest bonds to form stable ions.[\[15\]](#)
 - Loss of Cl: Fragmentation of the C-Cl bond would yield a fragment at m/z 102.[\[16\]](#)
 - Loss of Acetylene (C₂H₂): Cleavage of the bond between the ring and the ethynyl group could result in the loss of acetylene, leading to a fragment at m/z 111.
 - Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of hydrogen cyanide, which would lead to a fragment at m/z 110 from the molecular ion.[\[17\]](#)

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Rationale |
|---------|--|---|
| 137/139 | $[\text{C}_7\text{H}_4\text{ClN}]^+$ ($\text{M}^+/\text{M}+2$) | Molecular ion peak and its chlorine isotope peak. |
| 110 | $[\text{C}_6\text{H}_4\text{N}]^+$ | Loss of HCN from the pyridine ring. |
| 102 | $[\text{C}_7\text{H}_4\text{N}]^+$ | Loss of a chlorine radical ($\cdot\text{Cl}$). |
| 75 | $[\text{C}_5\text{H}_3]^+$ | Further fragmentation, potentially from the loss of Cl and HCN. |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve ~5-10 mg of **2-Chloro-6-ethynylpyridine** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H NMR and the residual CDCl_3 signal to 77.16 ppm for ^{13}C NMR.

IR Spectroscopy Protocol

- Method: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for rapid, solvent-free analysis.
- Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical step to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Co-add 32 scans at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 100 \text{ }\mu\text{g/mL}$) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject 1 μL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 280°C at 10°C/min to ensure proper elution.
- MS Ionization: Use standard Electron Ionization (EI) at 70 eV. This standardized energy ensures that the resulting fragmentation patterns are reproducible and comparable to library spectra.[\[15\]](#)
- MS Analysis: Scan a mass range from m/z 40 to 400.
- Data Interpretation: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion, the $\text{M}+2$ isotope pattern, and the key fragment ions.

Integrated Analytical Workflow

The confirmation of the structure and purity of **2-Chloro-6-ethynylpyridine** is not reliant on a single technique but on the convergence of evidence from multiple analyses. The workflow below illustrates this synergistic relationship.

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References

- 1. 2-Chloro-6-ethynylpyridine | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 914950-09-7 Cas No. | 2-Chloro-6-ethynylpyridine | Apollo [store.apolloscientific.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing)

[pubs.rsc.org]

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